molecular formula C7H15NO B13311640 3-Sec-butoxyazetidine

3-Sec-butoxyazetidine

Cat. No.: B13311640
M. Wt: 129.20 g/mol
InChI Key: DPANMBQQJSERLR-UHFFFAOYSA-N
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Description

Significance of the Azetidine (B1206935) Core in Modern Organic Synthesis

The azetidine ring is a privileged scaffold in modern organic and medicinal chemistry. researchgate.netrsc.orgnih.govrsc.org Its incorporation into molecular structures can impart desirable physicochemical properties, such as improved metabolic stability, aqueous solubility, and three-dimensional character, which are crucial for drug discovery. acs.orgnih.gov The strained four-membered ring can act as a bioisosteric replacement for other cyclic and acyclic functionalities, offering a tool to modulate the pharmacological profile of a molecule. nih.govnih.gov Consequently, azetidine-containing compounds have found applications in a wide array of therapeutic areas, including as anticancer, antibacterial, and anti-inflammatory agents. nih.govjmchemsci.com

Historical Development and Evolution of Azetidine Ring System Methodologies

The synthesis of azetidines has historically been challenging due to the inherent ring strain of the four-membered system. nih.govbham.ac.uk Early methods often resulted in low yields. bham.ac.uk The first synthesis of an azetidine derivative was reported in the late 19th century. magtech.com.cn Over the past few decades, significant progress has been made in developing more efficient and versatile synthetic routes. rsc.orgmagtech.com.cn These methodologies include intramolecular cyclizations, cycloaddition reactions, and ring-expansion or -contraction strategies. rsc.orgmagtech.com.cn The development of new catalytic systems and the use of protecting groups have been instrumental in advancing the accessibility and diversity of substituted azetidines. rsc.org

Fundamental Structural Characteristics and Intrinsic Ring Strain of Azetidines

The defining feature of the azetidine ring is its significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This value is comparable to that of cyclobutane (B1203170) (26.3 kcal/mol) and significantly higher than that of its five-membered counterpart, pyrrolidine (B122466) (5.8 kcal/mol). researchgate.netwikipedia.org This strain arises from the deviation of the internal bond angles from the ideal sp³ tetrahedral angle of 109.5° to approximately 90°. wikipedia.org This inherent strain makes the azetidine ring susceptible to ring-opening reactions under certain conditions, a property that can be exploited in synthetic chemistry. rsc.orgrsc.org Despite the strain, the azetidine ring is generally more stable and easier to handle than the three-membered aziridine (B145994) ring. rsc.orgrsc.org The nitrogen atom in the ring imparts basicity, and the parent compound, azetidine, has a pKa of 11.29 for its conjugate acid. wikipedia.org

Chemical Profile of 3-Sec-butoxyazetidine

While extensive research on the broader class of azetidines is well-documented, specific data for this compound is limited in publicly available scientific literature. However, based on the established principles of azetidine chemistry, a comprehensive profile can be constructed.

Physicochemical Properties

The physicochemical properties of this compound are influenced by both the azetidine ring and the sec-butoxy substituent. The presence of the nitrogen atom and the ether linkage are expected to influence its polarity and hydrogen bonding capabilities.

PropertyPredicted/Estimated Value
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Appearance Likely a liquid at room temperature
Boiling Point Estimated to be in the range of 150-180 °C
Solubility Expected to be soluble in organic solvents

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for the preparation of 3-alkoxyazetidines. The choice of synthetic route would depend on the availability of starting materials and the desired scale of the reaction.

One plausible and widely used method involves the alkylation of 3-hydroxyazetidine . This approach typically starts with a protected form of 3-hydroxyazetidine, such as N-Boc-3-hydroxyazetidine. The hydroxyl group can be deprotonated with a suitable base, and the resulting alkoxide can then be reacted with a sec-butyl halide (e.g., 2-bromobutane) to form the ether linkage. The final step involves the deprotection of the nitrogen atom to yield this compound.

Another potential synthetic strategy is the nucleophilic substitution of a 3-haloazetidine derivative . For instance, a protected 3-bromoazetidine (B1339375) could be treated with sodium sec-butoxide (B8327801). The sec-butoxide anion would displace the bromide ion to form the desired ether. Subsequent deprotection of the azetidine nitrogen would provide the final product.

A third approach could involve the ring opening of an appropriate epoxide followed by intramolecular cyclization . This method is a more convergent strategy where the key fragments are assembled before the formation of the azetidine ring.

Spectroscopic Characterization

While specific spectroscopic data for this compound is not published, the expected spectral features can be predicted based on its structure.

Spectroscopy Predicted Features
¹H NMR Signals corresponding to the protons on the azetidine ring (likely in the range of 2.5-4.0 ppm), a multiplet for the methine proton of the sec-butyl group, and signals for the methyl and ethyl protons of the sec-butyl group.
¹³C NMR Resonances for the three carbons of the azetidine ring, and four distinct signals for the carbons of the sec-butyl group. The carbon attached to the oxygen would be the most downfield of the sec-butyl signals.
IR Spectroscopy Characteristic C-O stretching vibrations for the ether linkage (around 1100 cm⁻¹), C-N stretching, and N-H stretching (for the unprotected amine, around 3300-3500 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (m/z = 129.20). Fragmentation patterns would likely involve the loss of the sec-butyl group or cleavage of the azetidine ring.

Note: The information in this table is predictive and based on general principles of spectroscopic analysis for organic compounds with similar functional groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-butan-2-yloxyazetidine

InChI

InChI=1S/C7H15NO/c1-3-6(2)9-7-4-8-5-7/h6-8H,3-5H2,1-2H3

InChI Key

DPANMBQQJSERLR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1CNC1

Origin of Product

United States

Stereoselective and Asymmetric Synthesis Approaches

Enantioselective Synthesis of Chiral Azetidine (B1206935) Derivatives

The enantioselective synthesis of chiral azetidines, including precursors to 3-sec-butoxyazetidine, relies on methods that can create a stereocenter with a high degree of enantiomeric excess (ee). This is often achieved through asymmetric catalysis or by using starting materials from the chiral pool. iipseries.orgcutm.ac.in A common strategy involves the asymmetric synthesis of a chiral precursor, such as an N-protected 3-hydroxyazetidine (azetidin-3-ol), which can then be alkylated to introduce the sec-butoxy group. An iron-catalyzed alkylation of N-Cbz azetidinols with thiols has been demonstrated, proceeding through a proposed azetidine carbocation intermediate. nih.gov This suggests that a similar reaction with sec-butanol could be a viable route to this compound.

Asymmetric catalysis is a cornerstone for the efficient synthesis of chiral molecules, offering pathways that are more economical and sustainable than methods relying on chiral auxiliaries. iipseries.orgslideshare.net For azetidine synthesis, transition metal catalysis and organocatalysis are the two primary pillars.

Transition metal complexes featuring chiral ligands have shown exceptional efficacy in various asymmetric transformations leading to azetidines. rsc.org For instance, copper(I)-catalyzed asymmetric cascade reactions have been used to construct densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones with high enantioselectivity. nih.gov Similarly, rhodium and iridium catalysts are effective in asymmetric hydrogenations to produce chiral building blocks. ajchem-b.com

The success of asymmetric metal catalysis hinges on the design of the chiral ligand, which orchestrates the stereochemical outcome of the reaction. A vast array of chiral ligands has been developed, with C2-symmetric ligands being particularly effective in creating a well-defined chiral environment around the metal center.

Recent advancements include the development of novel ligand scaffolds. For example, chiral cyclic alkyl amino carbene (CAAC) ligands are appealing due to their unique electronic and steric properties. rsc.org A streamlined strategy to assemble a library of diastereo- and enantiomerically pure CAAC ligands has been reported, which were then successfully applied in copper-catalyzed conjugate borylations and ruthenium-catalyzed ring-closing metathesis, achieving high enantioselectivity (up to 95:5 er). rsc.org Another area of development is in sulfur-containing ligands, such as thiophene-based bis(imidazolinyl) and bis(oxazolinyl) ligands (thio-box), which show high coordination ability with soft metals like copper(II) and have been used in asymmetric Friedel–Crafts alkylations. nih.gov The design process often involves creating modular ligands that allow for systematic tuning of steric and electronic properties to optimize selectivity for a specific transformation.

Table 1: Examples of Chiral Ligands in Asymmetric Synthesis of Heterocycles
Ligand TypeMetalReaction TypeEnantioselectivity (er or ee)Reference
Cyclic Alkyl Amino Carbene (CAAC)CuConjugate BorylationUp to 95:5 er rsc.org
Thiophene-bis(oxazoline) (Thio-Box)Cu(II)Friedel–Crafts AlkylationUp to 99% ee nih.gov
(-)-SparteineLiAsymmetric LithiationHigh Selectivity tcichemicals.com
Chiral Phosphoric Acid (CPA)- (Organocatalyst)(2+3) CyclizationUp to 99% ee nih.gov

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful alternative to metal catalysis. nih.gov This approach avoids potentially toxic or expensive metals and often operates under mild conditions.

A prominent strategy for synthesizing substituted azetidines involves the use of proline and its derivatives. An organocatalytic approach for creating optically active 1,2,3-trisubstituted azetidines has been developed using an L-proline promoted three-component reaction between aldehydes and anilines. core.ac.uksciforum.net This sequence generates a γ-aminoalcohol, which is a key precursor that can be cyclized to the azetidine ring. core.ac.uk Another example involves thiourea (B124793) and squaramide-based catalysts, which have been successfully employed in the asymmetric synthesis of α-azetidinyl tertiary alkyl halides, demonstrating high yields and enantioselectivities. nih.gov These methods provide a strong foundation for the enantioselective synthesis of a chiral 3-substituted azetidine core, which could be further elaborated to this compound.

Controlling stereochemistry during the crucial ring-formation step is paramount. The intramolecular cyclization of γ-substituted amines is a common method for forming the azetidine ring. The stereochemical outcome of this 4-exo-tet cyclization is highly dependent on the reaction conditions and the nature of the substituents.

For instance, the intramolecular cyclization of γ-aminoalcohols, generated via organocatalytic Mannich reactions, can be achieved by converting the alcohol into a good leaving group, such as a tosylate, followed by base-promoted ring closure. core.ac.uk The stereocenters established in the initial Mannich reaction are transferred to the final azetidine product. Another approach involves the rearrangement of aziridines. The thermodynamically controlled rearrangement of 2-bromomethyl-aziridines in the presence of various nucleophiles can lead to the selective synthesis of 3-substituted azetidines. rsc.org

Directly relevant to the synthesis of this compound are methods that introduce functionality at the C-3 position. A key precursor for such syntheses is N-protected azetidin-3-one. The regio- and stereoselective alkylation at the C-4 position of 1-alkyl-2-substituted azetidin-3-ones has been reported. researchgate.net Subsequent reduction of the ketone at C-3 yields the corresponding azetidin-3-ol (B1332694) with defined stereochemistry.

This azetidin-3-ol is a versatile intermediate. A mild, iron-catalyzed alkylation of N-Cbz-3-aryl-azetidin-3-ols with a range of thiols has been shown to produce 3-aryl-3-sulfanyl azetidines in excellent yields. nih.gov The proposed mechanism involves the formation of a stabilized azetidine carbocation, which is then trapped by the nucleophile. This methodology provides a strong precedent for the potential synthesis of this compound by substituting the thiol with sec-butanol under similar acidic, iron-catalyzed conditions.

Application of Asymmetric Catalysis in Azetidine Synthesis

Diastereoselective Methodologies for Azetidine Compounds

When a molecule contains multiple stereocenters, controlling their relative configuration (diastereoselectivity) is essential. Diastereoselective methods often leverage a pre-existing stereocenter in the substrate to direct the formation of a new one.

A powerful example is the highly diastereoselective alkylation of β-lactams (azetidin-2-ones). The use of tin(II) enolates derived from 3-acyl-1,3-thiazolidine-2-thiones to alkylate 4-acetoxy-2-azetidinones proceeds with high levels of diastereocontrol. acs.org While this applies to azetidin-2-ones, the principles of using chiral auxiliaries to direct alkylations are broadly applicable. For azetidin-3-ones, imination followed by alkylation of the resulting azaenolate under kinetic conditions has been shown to produce cis-2,4-disubstituted derivatives. researchgate.net Subsequent reduction of the ketone would yield a diastereomerically enriched azetidin-3-ol, a direct precursor for introducing the sec-butoxy group. This strategy highlights how existing stereocenters can effectively control the geometry of the final polysubstituted azetidine ring. nih.gov

Table 2: Research Findings on Diastereoselective Azetidine Synthesis
MethodologyPrecursorKey Reagents/ConditionsStereochemical OutcomeReference
Alkylation of Imino-azetidinone1-Benzhydryl-2-methoxymethylazetidin-3-oneImination, Alkylation (kinetic control), Hydrolysiscis-2,4-disubstituted azetidin-3-one researchgate.net
Alkylation of β-Lactam4-Acetoxy-2-azetidinoneTin(II) enolates of chiral 3-acyl-1,3-thiazolidine-2-thionesHigh diastereoselectivity acs.org
IodocyclizationHomoallyl amineIodine, NaHCO3, Acetonitrilecis-azetidine rsc.org

Strategies for Chiral Resolution of Azetidine Racemic Mixtures

The separation of a racemic mixture into its constituent enantiomers, a process known as chiral resolution, is a fundamental technique in stereochemistry. wikipedia.orgspcmc.ac.inlibretexts.org For azetidine derivatives, which are basic, the most common method for chiral resolution involves the formation of diastereomeric salts. spcmc.ac.inlibretexts.org This strategy leverages the fact that diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. spcmc.ac.inlibretexts.org

The general procedure involves reacting the racemic azetidine with an enantiomerically pure chiral acid, often referred to as a resolving agent. spcmc.ac.inorgosolver.com This acid-base reaction results in the formation of a mixture of two diastereomeric salts. Due to their differing solubilities in a given solvent, one diastereomer will preferentially crystallize, allowing for its separation by filtration. The purified diastereomeric salt can then be treated with a base to regenerate the free, enantiomerically enriched azetidine.

Commonly employed chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. spcmc.ac.inlibretexts.org The selection of the appropriate resolving agent and solvent system is often empirical and crucial for achieving efficient separation.

Another approach to chiral resolution is through enzymatic reactions. Enzymes are highly stereoselective catalysts and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the product. orgosolver.com For instance, a racemic mixture of a suitable azetidine derivative could be subjected to an enzymatic process, such as hydrolysis or acylation, where the enzyme selectively processes one enantiomer, leaving the other in high enantiomeric excess.

Chiral chromatography is another powerful technique for the separation of enantiomers. orgosolver.com In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation.

Table 1: Common Chiral Resolution Strategies for Amines

Method Principle Key Reagents/Materials Separation Technique
Diastereomeric Salt FormationConversion of enantiomers into diastereomers with different physical properties. spcmc.ac.inlibretexts.orgEnantiomerically pure chiral acids (e.g., tartaric acid, mandelic acid). spcmc.ac.inFractional Crystallization
Enzymatic ResolutionSelective reaction of one enantiomer catalyzed by an enzyme. orgosolver.comEnzymes (e.g., lipases, proteases).Chromatography or Extraction
Chiral ChromatographyDifferential interaction of enantiomers with a chiral stationary phase. orgosolver.comChiral Stationary Phase (CSP) columns.High-Performance Liquid Chromatography (HPLC)

The synthesis of the precursor for this compound, 3-hydroxyazetidine, can be achieved from starting materials like epichlorohydrin (B41342) and benzylamine. google.com The subsequent etherification of 3-hydroxyazetidine with a sec-butyl halide or a related electrophile would yield a racemic mixture of this compound. This racemic mixture would then be subjected to one of the chiral resolution strategies described above to isolate the individual enantiomers. The efficiency of the resolution would be determined by calculating the enantiomeric excess (e.e.) of the separated products, which is a measure of the purity of one enantiomer over the other. du.ac.in

Chemical Reactivity and Transformation Pathways

Fundamental Organic Reaction Mechanisms Applied to Azetidines

The azetidine (B1206935) ring, present in 3-Sec-butoxyazetidine, is a versatile scaffold that participates in a variety of fundamental organic reactions. Its reactivity is a balance between the stability of a saturated heterocycle and the high-energy state induced by its ring strain.

Addition reactions are crucial for the synthesis and functionalization of the azetidine core. While this compound is already a saturated ring, addition reactions are relevant to its synthesis, often proceeding through unsaturated precursors like azetines. For instance, the aza-Michael addition of an alcohol (sec-butanol) to an activated azetine derivative represents a plausible synthetic route to the 3-sec-butoxy substituent.

A notable synthetic strategy involves the [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, which directly yields the azetidine ring. nih.gov This method is one of the most direct strategies for synthesizing functionalized azetidines. nih.gov In the context of this compound, this could involve the cycloaddition of an alkene with an imine already bearing the sec-butoxy moiety or a precursor group.

Furthermore, azetidine derivatives can be formed through the addition of nucleophiles to activated azetidin-3-ylidene esters. A general approach has been developed for creating new heterocyclic amino-acid-like structures containing the azetidine ring via aza-Michael addition of various amines to methyl 2-(azetidin-3-ylidene)acetate. mdpi.com This highlights a pathway where a nucleophile adds to a C3-exocyclic double bond, resulting in a 3-substituted azetidine.

Reaction Type Reactants General Conditions Expected Product Feature
Aza Paternò–BüchiImine + AlkenePhotochemical (UV or visible light)Formation of the azetidine ring
Aza-Michael AdditionAzetine derivative + Nucleophile (e.g., alcohol, amine)Base catalysisIntroduction of a C3-substituent
Radical AdditionAzetine + Radical SpeciesRadical initiatorFunctionalization of the azetidine core

This table outlines general addition reactions relevant to the synthesis and functionalization of azetidine scaffolds like this compound.

Elimination reactions involving azetidine scaffolds typically lead to the formation of unsaturated azetines. For a molecule like this compound, an elimination reaction would require the presence of a suitable leaving group on an adjacent carbon (C2 or C4) and the abstraction of a proton by a base. The reaction proceeds by forming a double bond within the four-membered ring.

These reactions are often more complex than substitutions due to issues of regiochemistry and competition with substitution pathways. masterorganicchemistry.comopenstax.org The mechanism can be bimolecular (E2) or unimolecular (E1), depending on the substrate, base strength, and reaction conditions. libretexts.orgmsu.edu For an E2 reaction on an azetidine ring, a strong, non-nucleophilic base would be favored to abstract a proton from a carbon adjacent to a leaving group, leading to the concerted formation of an azetine. The regiochemical outcome is generally governed by Zaitsev's rule, which predicts the formation of the more stable, more substituted alkene. openstax.orglibretexts.org

Substitution reactions are a primary pathway for modifying the this compound structure. These can occur at either the nitrogen atom or the C3 carbon.

N-Substitution: The secondary amine of the azetidine ring is nucleophilic and readily undergoes substitution reactions. It can be alkylated, acylated, or sulfonylated by reacting with appropriate electrophiles like alkyl halides, acyl chlorides, or sulfonyl chlorides. This is a common strategy for introducing diversity and modulating the physicochemical properties of the molecule.

C3-Substitution: Direct substitution of the sec-butoxy group is challenging as alkoxides are poor leaving groups. However, the ether linkage can be activated under strongly acidic conditions. Protonation of the ether oxygen would make it a better leaving group (sec-butanol), allowing for nucleophilic attack at the C3 position by a stronger nucleophile. Alternatively, if a better leaving group (e.g., a tosylate or halide) were present at the C3 position instead of the sec-butoxy group, it could be readily displaced by a wide range of nucleophiles. Syntheses of 3-substituted azetidines often rely on such nucleophilic substitution reactions. uni-muenchen.deresearchgate.net

Substitution Type Electrophile/Nucleophile General Conditions Resulting Moiety
N-AlkylationAlkyl Halide (R-X)Base (e.g., K₂CO₃), Solvent (e.g., ACN)Tertiary Amine
N-AcylationAcyl Chloride (RCOCl)Base (e.g., Et₃N), Solvent (e.g., DCM)Amide
N-SulfonylationSulfonyl Chloride (RSO₂Cl)Base (e.g., Pyridine), Solvent (e.g., DCM)Sulfonamide
C3-Substitution (hypothetical)Nucleophile (e.g., Nu⁻)Requires activation of sec-butoxy group (e.g., H⁺)C3-Nu bond

This table summarizes key substitution reactions anticipated for this compound.

The strain within the azetidine ring makes it susceptible to rearrangement reactions, which can lead to ring expansion, ring contraction, or other structural reorganizations. u-tokyo.ac.jp A common transformation is the ring expansion of aziridines to form azetidines. For example, treatment of certain N-alkylidene-(2,3-dibromopropyl)amines with sodium borohydride (B1222165) can lead to an aziridine (B145994) intermediate which then rearranges to a 3-methoxyazetidine (B35406). u-tokyo.ac.jp

Conversely, azetidines can undergo ring expansion to form five-membered rings like pyrrolidines, particularly when activated by certain transition metals. Rhodium-catalyzed cycloisomerization reactions, for instance, can convert bicyclo[1.1.0]butanes containing N-allyl amine functionalities into pyrrolidine (B122466) and azepine heterocycles. nih.gov While not a direct rearrangement of an azetidine, this demonstrates how strained rings can be precursors to larger, more stable heterocyclic systems. For this compound, such rearrangements would likely be driven by the release of ring strain and could be initiated by activation at the nitrogen or by transition metal catalysis.

Reactivity Profile Influenced by Ring Strain in Four-Membered Heterocycles

The defining characteristic of the azetidine ring in this compound is its significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly reactive aziridines (~27.7 kcal/mol) and the relatively stable pyrrolidines (~5.4 kcal/mol). rsc.org This inherent strain energy makes the azetidine ring susceptible to cleavage and drives much of its unique reactivity. rsc.org

The strain makes the C-N and C-C bonds of the ring weaker and more reactive than their acyclic counterparts. Consequently, azetidines undergo ring-opening reactions with various nucleophiles, a process driven by the release of this strain energy. rsc.orgnih.gov For example, Lewis acid-promoted ring-opening of azetidines with aromatic nucleophiles has been reported. rsc.org This reactivity is a key consideration in the molecular design of azetidine-containing compounds, as it can be harnessed for synthetic transformations or represent a potential pathway for metabolic degradation.

Heterocycle Approximate Ring Strain (kcal/mol) General Reactivity
Aziridine27.7High
Azetidine 25.4 Moderate
Oxetane24.7Moderate
Pyrrolidine5.4Low

This table compares the ring strain and resulting general reactivity of azetidine with related heterocycles.

Functional Group Interconversions within Azetidine Frameworks

Functional group interconversion refers to the transformation of one functional group into another without altering the carbon skeleton. For this compound, the primary sites for such transformations are the secondary amine and the ether linkage.

The secondary amine can be converted into a variety of other nitrogen-containing functional groups.

Oxidation: Oxidation of the secondary amine could potentially lead to nitroxides or, under harsher conditions, ring cleavage.

Conversion to Amides/Sulfonamides: As mentioned in section 4.1.3, acylation or sulfonylation converts the amine into less basic and structurally distinct amide or sulfonamide groups, respectively.

Deprotection/Reprotection: If the nitrogen were protected with a group like a benzyl (Bn) or tert-butyloxycarbonyl (Boc) group, these could be selectively removed and replaced with other functionalities.

The sec-butoxy ether group at the C3 position is generally robust. However, it can be cleaved under harsh, acidic conditions (e.g., using HBr or HI). This would convert the ether into a 3-hydroxyazetidine and a sec-butyl halide, providing a handle for further functionalization at the C3 position.

Transformations of Ether Linkages

The sec-butoxy group at the C3 position is an important functional handle. While stable under many conditions, the ether linkage can be cleaved or transformed under specific, often acidic, conditions to yield 3-hydroxyazetidine derivatives. These transformations are critical for diversifying the functionality at the C3 position, allowing for the introduction of other groups through subsequent reactions. The cleavage typically requires Lewis acids or strong protic acids to activate the ether oxygen, followed by nucleophilic attack.

Nucleophilic Additions to Activated Azetidine Electrophiles

The azetidine ring itself can be rendered electrophilic to facilitate nucleophilic additions. This is typically achieved by activating the ring nitrogen, which enhances the electrophilicity of the ring carbons. Activation converts the nitrogen into a better leaving group or withdraws electron density from the ring. Common activation strategies include N-acylation, N-sulfonylation, or formation of an N-acyliminium or azetidinium ion. Once activated, the strained ring becomes susceptible to attack by a wide range of nucleophiles, including organometallics, enolates, and heteroatomic nucleophiles. acs.org This process often leads to ring-opened products, providing access to highly functionalized acyclic amines. rsc.org The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors of the substituents on the azetidine ring.

Ring-Opening Reactions and Subsequent Synthetic Transformations

Ring-opening reactions are a hallmark of azetidine chemistry, driven by the release of inherent ring strain (approximately 26 kcal/mol). nih.gov These reactions provide a powerful method for synthesizing complex, linear amine derivatives that would be challenging to access through other routes. The regioselectivity and stereoselectivity of the ring-opening can often be controlled by the choice of activating group, nucleophile, and reaction conditions.

Intramolecular Ring-Opening for Heterocycle Formation

Azetidines bearing a pendant nucleophile can undergo intramolecular ring-opening reactions to form larger, more stable heterocyclic systems. This strategy is a powerful tool for constructing five-, six-, and seven-membered nitrogen-containing rings. The reaction is typically initiated by activating the azetidine nitrogen, followed by the intramolecular attack of the tethered nucleophile on one of the ring carbons. An example of this is the acid-mediated intramolecular ring-opening of N-substituted azetidines that have a pendant amide group, which can attack the azetidine ring and lead to the formation of lactams or other heterocycles after rearrangement. nih.gov The length and nature of the tether connecting the nucleophile to the azetidine scaffold are critical in determining the size and type of the resulting heterocycle.

Table 1: Examples of Intramolecular Ring-Opening of Azetidine Derivatives

Azetidine Precursor Activating Condition Pendant Nucleophile Resulting Heterocycle
N-Acyl-azetidine with terminal alcohol Lewis Acid Hydroxyl (-OH) Tetrahydropyran / Tetrahydrofuran (B95107) derivatives
N-Aryl-azetidine with pendant amide Acidic pH Amide (-CONH-) Lactam

Strain-Release Homologation Strategies

Strain-release homologation provides a sophisticated method for the synthesis of functionalized azetidines from highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). rsc.org The extreme strain in ABBs facilitates the cleavage of the central C-N bond upon reaction with various reagents. This process allows for the simultaneous introduction of two different functional groups at the C1 and C3 positions of the resulting azetidine ring. chemrxiv.org For instance, the reaction of ABBs with organometallic reagents can lead to 3-substituted azetidines through a strain-release pathway. rsc.org This strategy is highly modular and allows for the creation of complex and diverse azetidine libraries. nih.gov

Transition Metal-Catalyzed Coupling Reactions of Azetidine Derivatives

Transition metal catalysis has emerged as a powerful tool for the functionalization of azetidine derivatives. These methods enable the formation of C-C and C-N bonds under mild conditions with high efficiency and selectivity. Azetidines can participate in these reactions in several ways, either through a pre-functionalized handle on the ring (e.g., a halide) or via direct C-H activation.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are commonly employed. For example, a 3-haloazetidine derivative can be coupled with boronic acids (Suzuki) to introduce aryl or vinyl groups at the C3 position. nih.gov Similarly, the Buchwald-Hartwig amination allows for the N-arylation of NH-azetidines or the coupling of 3-aminoazetidine derivatives. chemrxiv.org The azetidine ring can also serve as a ligand in catalytic systems. mdpi.com The development of these catalytic methods has significantly expanded the synthetic utility of the azetidine scaffold, enabling the construction of molecules with significant structural complexity. beilstein-journals.org

Table 2: Overview of Transition Metal-Catalyzed Reactions on Azetidines

Reaction Type Metal Catalyst Azetidine Substrate Coupling Partner Resulting Product
Suzuki-Miyaura Coupling Palladium (Pd) 3-Bromoazetidine (B1339375) Arylboronic acid 3-Arylazetidine
Buchwald-Hartwig Amination Palladium (Pd) N-H Azetidine Aryl halide N-Arylazetidine
C-H Arylation Palladium (Pd) N-Boc-azetidine Aryl halide 2-Aryl-N-Boc-azetidine

Derivatization and Analog Development

Design and Synthesis of 3-Sec-butoxyazetidine Analogs and Derivatives

The synthesis of analogs of this compound typically starts from N-protected 3-hydroxyazetidine, a versatile intermediate. The sec-butoxy group itself can be introduced via O-alkylation, and further modifications can be made to the azetidine (B1206935) ring.

Systematic variation of the alkoxy group at the C3 position of the azetidine ring is a common strategy to modulate the physicochemical properties of the molecule. ugent.be By replacing the sec-butoxy group with other alkoxy moieties, researchers can fine-tune lipophilicity, metabolic stability, and target engagement. For instance, the synthesis of various 3-alkoxyazetidines can be achieved by reacting N-Boc-3-hydroxyazetidine with different alcohols under Mitsunobu conditions or through Williamson ether synthesis with various alkyl halides. google.com This approach allows for the introduction of a wide range of alkoxy groups, from simple methoxy (B1213986) and ethoxy groups to more complex and sterically hindered structures. acs.orgugent.be The choice of the alkoxy group can significantly impact the biological activity of the resulting compounds.

A general synthetic route to 3-alkoxyazetidines involves the O-alkylation of N-Boc-3-hydroxyazetidine. The following table illustrates examples of such variations.

Table 1: Examples of 3-Alkoxyazetidine Analogs Synthesized from N-Boc-3-hydroxyazetidine

Entry Alcohol/Alkyl Halide Resulting Alkoxy Group Synthetic Method
1 Methanol Methoxy Mitsunobu Reaction
2 Ethanol Ethoxy Williamson Ether Synthesis
3 Isopropanol (B130326) Isopropoxy Mitsunobu Reaction
4 Benzyl Bromide Benzyloxy Williamson Ether Synthesis

Introducing substituents at other positions of the azetidine ring is another key strategy for analog development. nih.govacs.org This can be achieved through various synthetic methods, including the use of functionalized starting materials or by direct functionalization of the azetidine ring. For example, 2-cyanoazetidines can be prepared from β-amino alcohols, providing a handle for further chemical modifications. nih.gov Additionally, the nitrogen atom of the azetidine ring can be substituted with a variety of groups, such as aryl or alkyl moieties, to explore structure-activity relationships. The synthesis of N-substituted 3-alkoxyazetidines is often accomplished by N-alkylation or N-arylation of the deprotected 3-alkoxyazetidine.

The following table provides examples of reactions used to introduce substituents onto the azetidine ring.

Table 2: Examples of Reactions for Introducing Substituents on the Azetidine Ring

Position Reaction Type Reagents Resulting Moiety
N1 N-Alkylation Alkyl Halide, Base N-Alkyl
N1 N-Arylation Aryl Halide, Palladium Catalyst N-Aryl
N1 Reductive Amination Aldehyde/Ketone, Reducing Agent N-Alkyl

Exploration of Spirocyclic Azetidine Scaffolds

Spirocyclic scaffolds containing an azetidine ring offer a unique three-dimensional architecture that is highly desirable in drug discovery. nih.govacs.org These rigid structures can help to lock in a specific conformation, potentially leading to increased potency and selectivity.

Cycloaddition reactions are powerful tools for the construction of spirocyclic systems. nih.gov For instance, 1,3-dipolar cycloaddition reactions using azomethine ylides generated in situ can react with various dipolarophiles to form spiro-pyrrolidine-azetidine systems. rsc.orgwhiterose.ac.uk Silver-catalyzed 1,3-dipolar cycloaddition reactions of azetidine-derived dipolarophiles have also been employed to generate novel spirocyclic scaffolds. whiterose.ac.uk These methods often proceed with high regio- and stereoselectivity, providing access to complex molecular architectures. nih.govrsc.org

The development of densely functionalized azetidine ring systems is crucial for the generation of chemical libraries for high-throughput screening. nih.govacs.orgnih.gov These libraries, featuring a wide variety of fused, bridged, and spirocyclic ring systems, allow for the exploration of a broad chemical space. nih.govacs.orgbroadinstitute.org Solid-phase synthesis has been utilized to create large libraries of spirocyclic azetidines, facilitating the rapid identification of lead compounds. nih.govnih.gov

Synthesis of Fused and Bridged Azetidine Ring Systems

Fused and bridged azetidine ring systems represent another class of structurally complex molecules with potential therapeutic applications. nih.govacs.org The synthesis of these systems often involves intramolecular cyclization reactions. For example, ring-closing metathesis has been used to form azetidine-fused 8-membered rings. nih.gov The Pauson-Khand reaction has also been applied to enyne-tethered β-lactams to generate fused tricyclic systems containing an azetidine ring. acs.org Furthermore, photocatalytic radical strategies have been developed to access densely functionalized azetidines from azabicyclo[1.1.0]butanes. unipd.it These advanced synthetic methods provide access to novel and diverse azetidine-based scaffolds for drug discovery. bham.ac.uk

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
N-Boc-3-hydroxyazetidine
3-Methoxyazetidine (B35406)
3-Ethoxyazetidine (B1593062)
3-Isopropoxyazetidine
3-Benzyloxyazetidine
3-(2-(Trifluoromethoxy)phenoxy)azetidine
2-Cyanoazetidine
Azabicyclo[1.1.0]butane

Applications in Advanced Organic Synthesis

Role of Azetidine (B1206935) Ethers as Synthetic Intermediates

Azetidine ethers, a class of compounds that includes 3-sec-butoxyazetidine, are valuable synthetic intermediates due to the physicochemical properties conferred by the azetidine ring. chemrxiv.org The inherent ring strain of the azetidine core makes these compounds susceptible to controlled ring-opening reactions, providing access to functionalized acyclic products. acs.org This reactivity makes them powerful building blocks in synthetic sequences. researchgate.net

The ether group at the C3 position, as in this compound, modulates the electronic properties and steric environment of the azetidine scaffold. This substitution pattern is crucial in medicinal chemistry, where azetidines are often used as bioisosteric replacements for other saturated heterocycles like piperidines or pyrrolidines to improve properties such as solubility and metabolic stability. chemrxiv.org The synthesis of azetidines, including those with ether functionalities, can be achieved through various methods, such as the reduction of corresponding azetidin-2-ones (β-lactams) or the cyclization of 1,3-amino alcohols. arkat-usa.orgacs.org These synthetic routes allow for the preparation of a wide range of substituted azetidines that can be used as modular intermediates in larger synthetic campaigns. ugent.be

Utilization as Building Blocks for Complex Molecular Architectures

The unique structural and reactive properties of substituted azetidines make them ideal starting points for the synthesis of complex molecular frameworks, including spirocyclic systems and diverse compound libraries. acs.org Their rigid, three-dimensional nature provides a well-defined orientation for appended functional groups, guiding the stereochemical outcome of subsequent reactions.

Substituted azetidines are key precursors for synthesizing spirocyclic systems where the azetidine ring is fused to another ring system through a shared carbon atom. Specifically, they have been employed in the construction of oxa-azaspiro[3.4]octane systems. For example, 5-oxa-2-azaspiro[3.4]octane has been used as a building block in the synthesis of complex heterocyclic compounds with potential therapeutic applications. googleapis.comgoogleapis.com The synthesis of these spirocycles often involves the annulation of a five-membered ring onto a pre-existing four-membered azetidine core or vice-versa. rsc.org The use of azetidine intermediates like 3-methoxyazetidine (B35406) and 3-ethoxyazetidine (B1593062) in the preparation of complex molecules, including derivatives of 5-oxa-2-azaspiro[3.4]octane, is documented in patent literature, highlighting their role in accessing novel chemical space. googleapis.com

The general strategy for constructing such spirocycles can involve multi-step sequences that leverage the reactivity of the azetidine nitrogen and functional groups on the ring. The versatility of azetidines as synthetic building blocks is critical for creating these intricate three-dimensional structures. researchgate.net

Diversity-oriented synthesis (DOS) aims to create structurally diverse collections of molecules to explore broad areas of chemical space, which is particularly useful for discovering novel chemical probes and drug leads. rsc.org Densely functionalized azetidines serve as excellent starting scaffolds for DOS because they can be elaborated into a wide variety of fused, bridged, and spirocyclic ring systems through divergent synthetic pathways. nih.govresearchgate.net

A key strategy involves creating a library of azetidine-based scaffolds with varied stereochemistry and functional group placement. rsc.orgcam.ac.uk These initial scaffolds can then undergo a series of branching reactions to generate a multitude of distinct molecular frameworks. cam.ac.uk Research has demonstrated that a single, densely functionalized azetidine core can give rise to numerous scaffold classes, including:

Bridged bicyclic compounds

Monoketopiperazines

Azocanes

Azaspirocyclic systems

This approach has successfully generated libraries containing thousands of compounds from a limited set of starting azetidines, showcasing the power of this strategy for creating molecular diversity. rsc.org

Scaffold Type Generated from Azetidine CoreResulting Ring SystemReference
Bridged Bicyclic ScaffoldAzetidine-fused bicyclic system rsc.orgnih.gov
Fused ScaffoldAzetidine-fused 8-membered ring nih.gov
Spirocyclic ScaffoldSpirocyclic azetidines nih.govresearchgate.net
Monoketopiperazine ScaffoldPiperazine-containing bicyclic system rsc.org
Azocane (B75157) ScaffoldEight-membered azocane ring system rsc.org

This table represents examples of scaffolds accessible from azetidine intermediates in diversity-oriented synthesis.

Development of Azetidine-Based Lead-Like Molecules and Chemical Probes

The scaffolds generated from azetidine building blocks are frequently used to develop lead-like molecules and chemical probes for biological targets. scispace.com A significant advantage of using azetidines is their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, which are crucial for drug development. chemrxiv.org

Libraries of azetidine-derived compounds have been specifically designed and profiled for applications targeting the central nervous system (CNS). nih.govnih.govacs.org The design process for these libraries often incorporates computational filters to ensure that the resulting molecules possess properties amenable to blood-brain barrier penetration. nih.gov The synthesis and subsequent in vitro profiling of these compounds for pharmacokinetic properties (ADME) help validate the utility of azetidine scaffolds in generating lead-like molecules. acs.org

Furthermore, specific azetidine-based compounds have emerged as potent and selective chemical probes. scispace.comnih.gov For instance, a versatile synthetic pathway starting from a functionalized azetidine led to the discovery of BRD4592, a potent inhibitor of tryptophan synthase in Mycobacterium tuberculosis. scispace.com The stereochemistry of the azetidine core was critical for its biological activity. This highlights how the rigid and stereochemically defined nature of azetidine scaffolds can be exploited to achieve high target specificity. chemrxiv.orgscispace.com The development of such probes is essential for identifying and validating new biological targets for therapeutic intervention. cam.ac.uk

Computational and Theoretical Studies

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to elucidating the geometric and electronic structure of azetidine (B1206935) derivatives. Methods such as Density Functional Theory (DFT) are frequently employed to study various molecular properties. researchgate.net For the parent azetidine molecule, a combination of electron diffraction studies and ab initio calculations has been used to determine its geometry and puckering potential. smu.edu Similar theoretical approaches can be applied to 3-sec-butoxyazetidine to predict key structural parameters.

Calculations typically involve geometry optimization to find the lowest energy structure. From this, parameters such as bond lengths, bond angles, and dihedral angles can be determined. Electronic properties, including charge distribution, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), can also be computed to understand the molecule's reactivity and intermolecular interaction potential. researchgate.net

Table 1: Predicted Structural Parameters for the Azetidine Ring of this compound Note: These are representative values based on calculations for substituted azetidines. Actual values would require specific computation for this compound.

Parameter Predicted Value
C-N Bond Length ~1.47 Å
C-C Bond Length ~1.55 Å
C-N-C Bond Angle ~88-90°
C-C-C Bond Angle ~86-88°
Ring Puckering Angle Variable

Mechanistic Investigations of Azetidine Reactions through Computational Modeling

Computational modeling is a critical tool for investigating the mechanisms of reactions involving azetidines. wisc.edu DFT calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and reaction products. This allows for a detailed understanding of reaction pathways and the factors that control them.

For instance, computational studies have been used to explore the stereoselectivity of aldol (B89426) reactions catalyzed by azetidine-2-carboxylic acid. nih.govresearchgate.net These studies analyze the geometries and energies of various transition states to explain the origins of the observed stereochemical outcomes. nih.gov Similarly, the mechanism of the Staudinger synthesis of β-lactams (azetidin-2-ones) has been investigated computationally to understand the role of imine isomerization in determining the final product's stereochemistry. mdpi.com The aza Paternò-Büchi reaction, a photochemical method for synthesizing azetidines, has also been studied using computational methods to understand its scope and limitations. rsc.org These models help rationalize how substituents on the reacting partners influence the reaction's efficiency and selectivity. rsc.orgrsc.org

Conformational Analysis of this compound and its Derivatives

The four-membered azetidine ring is not planar and exists in puckered conformations. The substituent at the 3-position, in this case, a sec-butoxy group, significantly influences the conformational preferences of the ring. Furthermore, the sec-butoxy group itself has multiple rotamers due to rotation around its C-O and C-C single bonds.

Computational methods are used to perform conformational searches to identify all stable low-energy conformers. The relative energies of these conformers are calculated to determine their population at a given temperature according to the Boltzmann distribution. Spectroscopic techniques like IR and NMR, combined with theoretical calculations, have been used to investigate the conformational preferences of peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids, revealing the formation of specific hydrogen-bonded structures. researchgate.net A similar approach for this compound would involve calculating the energy profile for ring puckering and for the rotation of the sec-butoxy side chain to identify the global minimum energy conformation.

Table 2: Hypothetical Relative Energies of this compound Conformers Note: This table illustrates the type of data generated from a conformational analysis. The conformers and energies are hypothetical.

Conformer Description Relative Energy (kcal/mol)
A Axial sec-butoxy, Ring Puckered Up 0.00
B Equatorial sec-butoxy, Ring Puckered Up 0.75
C Axial sec-butoxy, Ring Puckered Down 1.20
D Equatorial sec-butoxy, Ring Puckered Down 1.95

Prediction of Reactivity and Selectivity in Azetidine Transformations

Computational models have proven effective in predicting the outcome of chemical reactions, saving time and resources in experimental design. mit.edu By calculating properties like frontier molecular orbital (FMO) energies for potential reactants, models can predict whether a reaction is likely to occur. mit.edu

For azetidine synthesis, computational screening can identify substrate pairs that are likely to react successfully. mit.edu In the functionalization of existing azetidine rings, calculations can predict regioselectivity and stereoselectivity. For example, computational studies on the lithiation of azetidine-borane complexes helped to explain the observed reactivity and stereoselectivity, suggesting that a complex-induced proximity effect directs the reaction. nih.gov In catalytic reactions involving azetidine derivatives, DFT calculations of transition state energies can accurately predict the enantiomeric excess (ee) of the product, guiding the design of more effective catalysts. nih.govresearchgate.net

Spectroscopic Simulations for Stereochemical Assignment (e.g., VCD)

For chiral molecules like this compound, which has at least two stereocenters, determining the absolute configuration is crucial. Vibrational circular dichroism (VCD) spectroscopy has become a reliable method for this purpose. rsc.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. nih.gov

The assignment of absolute configuration using VCD relies on comparing the experimental spectrum with theoretical spectra generated through quantum chemical calculations. researchgate.net The process involves:

Performing a thorough conformational analysis for a given stereoisomer.

Calculating the VCD and IR spectra for each significant conformer.

Averaging the calculated spectra based on the predicted Boltzmann population of each conformer.

Comparing the final theoretical spectrum with the experimental one. A good match confirms the absolute configuration of the sample.

This technique has been successfully applied to determine the absolute configuration of complex and conformationally flexible molecules, including azetidinone derivatives. rsc.orgresearchgate.net For flexible molecules, accurately calculating the conformational ensemble is a significant challenge, but advanced algorithms have been developed to facilitate the comparison between theoretical and experimental spectra. nih.gov

Advanced Analytical Characterization Techniques for 3 Sec Butoxyazetidine

Chromatographic Separation Techniques for Purity Assessment and Isolation

Gas Chromatography (GC)

Gas Chromatography (GC) is a well-established analytical technique used to separate and analyze compounds that can be vaporized without decomposition. mdpi.com For a compound like 3-sec-butoxyazetidine, which is expected to be volatile, GC is a suitable method for assessing purity and quantifying its presence in a mixture. The separation in GC is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. youtube.com

The retention time, which is the time it takes for the analyte to pass through the column and reach the detector, is a key parameter for identification. youtube.com The choice of the stationary phase is critical; for amines like this compound, a column with a mid-polar phase, such as one containing phenyl and methyl polysiloxane groups, is often employed to achieve good peak shape and resolution. mdpi.com Due to the thermal lability of some nitrogen-containing compounds, careful optimization of the GC inlet temperature is necessary. epa.gov

A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds, while a Nitrogen-Phosphorus Detector (NPD) would offer higher sensitivity and selectivity for a nitrogen-containing molecule like this compound.

Below is an illustrative table of typical GC parameters that could serve as a starting point for method development for this compound.

ParameterIllustrative ConditionPurpose
Column Phenyl Methyl Polysiloxane (e.g., HP-5)Provides appropriate polarity for separation of amines.
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for high-resolution capillary GC.
Carrier Gas Helium or HydrogenMobile phase to carry the analyte through the column.
Inlet Temperature 250 °CEnsures rapid vaporization of the sample.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/minGradient temperature program to separate compounds with different boiling points.
Detector FID or NPDFID for general organic analysis; NPD for selective detection of nitrogen compounds.
Detector Temperature 300 °CPrevents condensation of analytes in the detector.

Electrophoresis Techniques

Electrophoresis separates molecules based on their size and charge by applying an electric field. thermofisher.comyoutube.com For small molecules like this compound, Capillary Electrophoresis (CE) is a highly efficient and powerful separation technique. In CE, the separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte solution.

As a secondary amine, this compound can be protonated in an acidic buffer, acquiring a net positive charge. When a voltage is applied across the capillary, this positively charged ion will migrate towards the cathode at a rate dependent on its charge-to-size ratio, allowing for separation from other charged or neutral species. The two most common buffers for nucleic acid electrophoresis are Tris-acetate with EDTA (TAE) and Tris-borate with EDTA (TBE), both with a pH close to neutral to favor negative charges on the nucleic acids. thermofisher.com

This technique is particularly useful for the analysis of chiral compounds and can be adapted for enantiomeric separation by adding a chiral selector to the buffer.

Chiral Analytical Methods for Enantiomeric Excess Determination

The this compound molecule is chiral due to the presence of a stereocenter in the sec-butoxy group. Therefore, it exists as a pair of enantiomers. The determination of the enantiomeric excess (ee), which measures the purity of a single enantiomer in a mixture, is crucial, particularly in pharmaceutical development, as different enantiomers can have distinct biological activities. heraldopenaccess.ussygnaturediscovery.com

Chiral Chromatography (e.g., Chiral HPLC, Chiral GC)

Chiral chromatography is the most widely used technique for separating enantiomers and determining enantiomeric purity. gcms.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to the formation of transient, diastereomeric complexes with different stabilities. elementlabsolutions.comuni-muenchen.de This difference in interaction strength causes one enantiomer to be retained on the column longer than the other, resulting in their separation.

Chiral Gas Chromatography (Chiral GC): For volatile compounds, chiral GC is a highly effective separation method. The most common CSPs for chiral GC are based on derivatized cyclodextrins. gcms.czresearchgate.net These cyclodextrin derivatives are bonded to a polysiloxane backbone and can separate a wide variety of chiral compounds. researchgate.netnih.gov The selection of the specific cyclodextrin derivative is crucial for achieving separation for a particular pair of enantiomers.

An illustrative table of potential starting conditions for the chiral GC analysis of this compound is presented below.

ParameterIllustrative ConditionPurpose
Column Derivatized β-cyclodextrin on a polysiloxane phase (e.g., Chirasil-DEX CB)Chiral stationary phase to enable enantiomeric separation. nih.gov
Column Dimensions 25 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for chiral capillary GC. nih.gov
Carrier Gas HydrogenProvides good efficiency at high flow rates. nih.gov
Oven Program Isothermal or slow gradient (e.g., 40°C to 200°C at 2°C/min)Optimized temperature program to maximize resolution between enantiomers. gcms.cz
Detector FIDStandard detector for quantification.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC is the predominant method for enantiomeric separation in the pharmaceutical industry. heraldopenaccess.usnih.gov Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are the most versatile and widely used, accounting for over 90% of chiral separations. elementlabsolutions.com These columns can be operated in various modes, including normal-phase, reversed-phase, and polar organic mode, offering great flexibility in method development. nih.gov The separation is achieved through a combination of interactions, such as hydrogen bonds and dipole-dipole interactions, between the analyte and the chiral selector. mdpi.com

An illustrative table of potential starting conditions for the chiral HPLC analysis of this compound is provided below.

ParameterIllustrative ConditionPurpose
Column Immobilized Polysaccharide-based CSP (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate))Broadly applicable chiral stationary phase for a wide range of compounds. mdpi.com
Mobile Phase n-Hexane / Ethanol (e.g., 90:10 v/v) with an amine additive (e.g., 0.1% Diethylamine)Normal-phase conditions are often successful for separating chiral amines. The additive improves peak shape.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Temperature 25 °CTemperature control is important for reproducible retention times and selectivity.
Detector UV Detector (at a low wavelength, e.g., 210 nm, if no strong chromophore is present)Detection of the analyte as it elutes from the column.

Q & A

Q. What steps are critical for designing reproducible kinetic studies on this compound reactivity?

  • Methodological Answer : Standardize substrate purity (>95% by HPLC) and solvent dryness (e.g., molecular sieves). Use automated syringe pumps for precise reagent addition. Monitor reaction progress via inline spectroscopy (e.g., UV-Vis at λ_max 270 nm) and report timepoints with error margins from triplicate runs. Archive raw data and instrument calibration logs in supplemental materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.